RK-682, Streptomyces sp.

Descripción general

Descripción

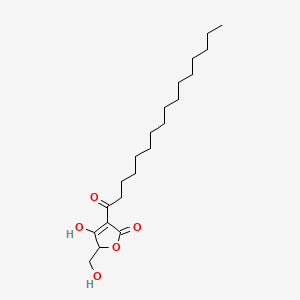

TAN 1364B es un análogo del ácido tetrónico aislado de especies de Streptomyces. Es conocido por su capacidad para inhibir las protein-tirosina fosfatasas, la fosfolipasa A2, la heparanasa y la proteasa del VIH-1 . El compuesto tiene una fórmula molecular de C21H36O5 y un peso molecular de 368,5 .

Aplicaciones Científicas De Investigación

TAN 1364B tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados del ácido tetrónico.

Biología: TAN 1364B se utiliza para estudiar la inhibición de las protein-tirosina fosfatasas, que juegan un papel crucial en las vías de señalización celular.

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la desregulación de la fosfatasa, como el cáncer y la diabetes.

Mecanismo De Acción

TAN 1364B ejerce sus efectos inhibiendo las protein-tirosina fosfatasas. Se une al sitio activo de estas enzimas, impidiendo la desfosforilación de los residuos de tirosina en las proteínas diana. Esta inhibición interrumpe las vías de señalización celular, lo que lleva a funciones celulares alteradas . El compuesto también forma agregados en solución y se une a las superficies de las proteínas, lo que aumenta aún más su actividad inhibitoria .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

RK-682 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases such as LMW-PTP, CDC25B, and PTP1B . These enzymes are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction. RK-682 interacts with these enzymes by binding to their active sites, thereby preventing the dephosphorylation of tyrosine residues on target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cell function.

Cellular Effects

RK-682 has been shown to influence various cellular processes, including cell cycle progression and apoptosis . By inhibiting protein tyrosine phosphatases, RK-682 can block the G1/S transition of the cell cycle, leading to cell cycle arrest . Additionally, RK-682 has been reported to enhance levels of phosphotyrosine in cells, which can impact cell signaling pathways and gene expression . These effects on cellular signaling and gene expression can ultimately influence cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of RK-682 involves its binding to the active sites of protein tyrosine phosphatases, thereby inhibiting their activity . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to an accumulation of phosphorylated proteins . The binding interactions between RK-682 and protein tyrosine phosphatases are critical for its inhibitory effects. Additionally, RK-682 can form aggregates in solution, which may further influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RK-682 can change over time due to its stability and degradation. RK-682 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that RK-682 can maintain its inhibitory effects on protein tyrosine phosphatases over extended periods, leading to sustained changes in cellular signaling and function . The degradation of RK-682 over time can impact its efficacy and the observed cellular effects.

Dosage Effects in Animal Models

The effects of RK-682 in animal models can vary with different dosages. At lower doses, RK-682 can effectively inhibit protein tyrosine phosphatases without causing significant toxicity . At higher doses, RK-682 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the inhibitory effects of RK-682 become more pronounced at specific dosage levels .

Metabolic Pathways

RK-682 is involved in metabolic pathways related to protein tyrosine phosphorylation and dephosphorylation . By inhibiting protein tyrosine phosphatases, RK-682 can alter the balance of phosphorylated and dephosphorylated proteins, impacting various metabolic processes . The interaction of RK-682 with enzymes such as LMW-PTP, CDC25B, and PTP1B can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, RK-682 is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of RK-682, influencing its activity and function . The distribution of RK-682 within cells can also impact its inhibitory effects on protein tyrosine phosphatases and other target proteins .

Subcellular Localization

The subcellular localization of RK-682 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . RK-682 can localize to areas where protein tyrosine phosphatases are active, allowing it to effectively inhibit their activity . The localization of RK-682 within cells can also impact its interactions with other biomolecules and its overall efficacy as an inhibitor .

Métodos De Preparación

TAN 1364B se sintetiza a través de una serie de reacciones químicas que involucran derivados del ácido tetrónico. La ruta sintética normalmente implica la acilación del ácido tetrónico con cloruro de hexadecanoilo en condiciones básicas para producir ácido 3-hexadecanoil-5-hidroximetiltetrónico . El compuesto también se puede aislar de especies de Streptomyces mediante procesos de fermentación . Los métodos de producción industrial implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

TAN 1364B experimenta diversas reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en TAN 1364B se pueden oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El grupo carbonilo en la cadena hexadecanoilo se puede reducir para formar alcoholes.

Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos de TAN 1364B.

Comparación Con Compuestos Similares

TAN 1364B es similar a otros derivados del ácido tetrónico, como RK-682 y CI 010. Es único en su capacidad para inhibir una gama más amplia de enzimas, incluyendo la fosfolipasa A2 y la proteasa del VIH-1. Esta actividad inhibitoria de amplio espectro hace que TAN 1364B sea un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Compuestos similares

- RK-682

- CI 010

- Ácido 3-hexadecanoil-5-hidroximetiltetrónico

Propiedades

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

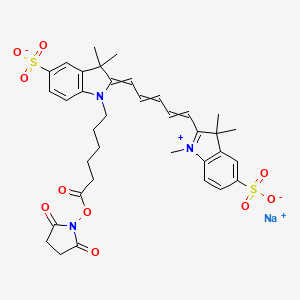

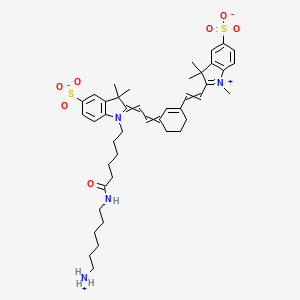

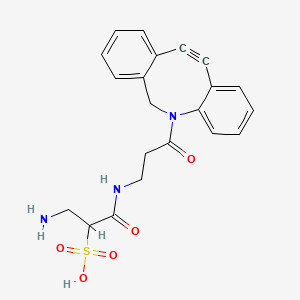

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)